molecular formula C22H19FN2O4 B2554763 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 681838-09-5

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2554763
CAS No.: 681838-09-5
M. Wt: 394.402
InChI Key: UGJADYJBRPJNGX-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a substituted indole scaffold with a coumarin (2H-chromene) moiety linked via an ethyl carboxamide bridge. The indole component features a 5-fluoro substitution and a 2-methyl group, while the coumarin ring includes a 6-methoxy substituent and a ketone at the 2-position.

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c1-12-16(17-11-14(23)3-5-19(17)25-12)7-8-24-21(26)18-10-13-9-15(28-2)4-6-20(13)29-22(18)27/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJADYJBRPJNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Potential use in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways in the body. These interactions may involve binding to receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several indole-carboxamide and coumarin derivatives reported in the literature. Below is a detailed analysis of its distinguishing features relative to these analogs:

Indole-2-Carboxamide Derivatives ()

Compounds 3, 4, and 5 in are indole-2-carboxamides with benzophenone or chlorophenyl substituents. Key differences include:

  • Substituent Position: The target compound has a 5-fluoro-2-methylindole core, whereas analogs in feature unsubstituted or chloro-substituted benzophenone groups.
  • Linker and Scaffold : The ethyl linker in the target compound connects the indole to a coumarin ring, whereas compounds use direct carboxamide bonds to aromatic systems (e.g., 4-benzoylphenyl).
  • Synthetic Routes : Similar condensation reactions (e.g., sodium ethoxide-mediated coupling in DMSO/DMF) are employed, but the target compound’s coumarin moiety may require additional steps for functionalization .
Bromo-Fluoro Indole Carboxamides ()

Compound 63b (5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide) and its derivatives highlight:

  • Halogen Substitution : The 7-fluoro and 5-bromo positions in 63b contrast with the 5-fluoro and 2-methyl groups in the target compound. Halogen placement influences electronic properties and binding interactions.
  • N-Substituents : 63b includes N-methyl and N-phenyl groups, enhancing steric bulk compared to the target’s ethyl-linked coumarin system .
Coumarin-Thiadiazole Hybrid ()

N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide () shares the 6-methoxy-2-oxo-coumarin scaffold but diverges via:

  • Bioisosteric Potential: The thiadiazole group may mimic indole’s planar aromaticity but with distinct hydrogen-bonding capabilities .
Fluoroindolinone Derivatives ()

N-(5-Fluoro-2,3-dihydro-2-oxo-1H-indol-6-yl)-formamide and related indolinones (e.g., 5-fluoroindolin-2-one) feature reduced indole rings (dihydro-2-oxo). These analogs lack the coumarin component but highlight the pharmacological relevance of fluorinated indole derivatives in kinase or protease inhibition .

Table 1: Key Features of Target Compound and Analogs

Compound Name Core Structure Substituents/Modifications Molecular Formula (Calculated MW) Key Synthetic Steps
Target Compound Indole + Coumarin 5-Fluoro-2-methylindole, 6-methoxy-coumarin C₂₂H₁₉FN₂O₅ (434.40 g/mol) Likely condensation (DMSO/DMF)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, Compound 3) Indole 4-Benzoylphenyl C₂₂H₁₅FN₂O₂ (358.36 g/mol) Reflux with NaOEt/DMSO
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (, Compound 63b) Indole 5-Bromo-7-fluoro, N-methyl, N-phenyl C₁₆H₁₁BrF₂N₂O (381.18 g/mol) Carboxylic acid activation
N-[4-(Thiadiazolylsulfamoyl)phenyl]-6-methoxy-2-oxochromene-3-carboxamide () Coumarin + Thiadiazole 5-Ethyl-1,3,4-thiadiazole sulfonamide C₂₂H₁₉N₃O₆S₂ (493.53 g/mol) Sulfonamide coupling

Critical Analysis of Structural and Functional Implications

  • Fluorine Position : The 5-fluoro substitution in the target compound may enhance metabolic stability compared to 7-fluoro analogs (), as ortho-fluorine can influence ring electronics and steric interactions .
  • Coumarin vs.
  • Synthetic Complexity : The ethyl linker between indole and coumarin in the target compound may require multi-step synthesis, contrasting with simpler carboxamide bonds in analogs .

Biological Activity

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a chromene derivative, which are known to contribute to various biological activities. The presence of a fluorine atom and methoxy group enhances its pharmacological properties.

PropertyValue
Molecular FormulaC19H20F N3O3
Molecular Weight357.38 g/mol
CAS NumberNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis, which is significant in neurodegenerative diseases.

Research Findings

Recent studies have explored the biological activities of this compound, yielding promising results:

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF75.4
HeLa4.8
A5496.1

Mechanistic Insights

Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis via a mitochondrial pathway, evidenced by increased levels of cytochrome c release and caspase activation.

Case Studies

A notable case study investigated the effects of this compound on human leukemia cells. The study found that treatment with varying concentrations resulted in significant reductions in cell viability and induced apoptosis in a dose-dependent manner.

Summary of Case Study Results

Treatment Concentration (µM)Viability (%)Apoptosis Rate (%)
Control1005
18015
55530
103060

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide?

  • Methodology :

  • Coumarin core synthesis : Start with 7-hydroxycoumarin derivatives. Introduce the 6-methoxy group via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Indole-ethyl linkage : React 5-fluoro-2-methyl-1H-indole with ethyl bromoacetate, followed by hydrolysis to form the ethylamine side chain. Couple this to the coumarin-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

  • Purification : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetone or methanol) for high-purity crystals .

    • Key Considerations :
  • Monitor reaction progress via TLC (silica plates, UV visualization).

  • Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., C=O and indole-ethyl linkages). Single-crystal data collection at 296 K with R factor < 0.05 ensures accuracy .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify methoxy (δ ~3.8 ppm), indole NH (δ ~10.5 ppm), and coumarin carbonyl (δ ~160 ppm) signals .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺) with < 2 ppm error .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

  • Approach :

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls (e.g., DMSO vehicle).

  • Solubility optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

  • Dose-response validation : Repeat assays in triplicate with independent syntheses to rule out batch variability .

    • Case Study :
  • In a kinase inhibition study, contradictory IC₅₀ values (1–10 μM) were resolved by verifying ATP concentration (fixed at 100 μM) and pre-incubating the enzyme with the compound for 30 minutes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • SAR Framework :

  • Variable groups : Modify the indole’s 5-fluoro or 2-methyl substituents and the coumarin’s 6-methoxy group.

  • Biological endpoints : Test against target proteins (e.g., COX-2, topoisomerase II) using fluorescence polarization or thermal shift assays .

    • Example Modification :
  • Replacing the 6-methoxy group with a hydroxyl (via demethylation) increased solubility but reduced metabolic stability in liver microsomes .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Challenges :

  • Polymorphism : Multiple crystal forms due to flexible ethyl-indole linkage.

  • Solvent selection : High polarity of DMSO/water mixtures complicates crystal growth.

    • Solutions :
  • Use slow evaporation (e.g., acetone/water 9:1) at 4°C for 7–14 days.

  • Add seed crystals from prior batches to enforce a single polymorph .

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